N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that features a benzodioxole ring substituted with a bromine atom and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves a multi-step process:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination: The benzodioxole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Hydrazide Formation: The brominated benzodioxole is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 3-methylbenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Amino or thio-substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It interferes with signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(6-Fluoro-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C17H16BrN3O3 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-11-3-2-4-13(5-11)19-9-17(22)21-20-8-12-6-15-16(7-14(12)18)24-10-23-15/h2-8,19H,9-10H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
XEIYFXUEIWSJEG-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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